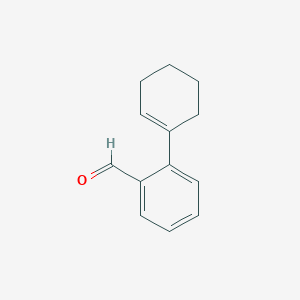
2-(Cyclohex-1-en-1-yl)benzaldehyde
描述
2-(Cyclohex-1-en-1-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
2-(Cyclohex-1-en-1-yl)benzaldehyde can be synthesized through the self-condensation of cyclohexanone. This reaction typically involves the use of catalysts such as TiO2/Al2O3 or perfluorosulfonic acid resin (HRF5015) under mild conditions. The reaction conditions include a temperature range of 393.15 K and an agitation rate of 300 r/min for about 120 minutes .
Industrial Production Methods
The industrial production of this compound often involves the aldol self-condensation of cyclohexanone. This method is favored due to its low pollution, low cost, and high yield. The reaction produces two resonance isomers, 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone, which are intermediates for the synthesis of o-phenylphenol .
化学反应分析
Types of Reactions
2-(Cyclohex-1-en-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: 2-(1-Cyclohexenyl)benzoic acid.
Reduction: 2-(1-Cyclohexenyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
科学研究应用
2-(Cyclohex-1-en-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of fine chemicals and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: The compound is used in the production of o-phenylphenol, which is widely used in textile auxiliaries, biocides, heat stabilizers, and surfactants
作用机制
The mechanism of action of 2-(Cyclohex-1-en-1-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The cyclohexene ring can undergo various transformations, contributing to the compound’s reactivity and versatility in chemical synthesis .
相似化合物的比较
Similar Compounds
- 2-(1-Cyclohexenyl)cyclohexanone
- 2-Cyclohexylidenecyclohexanone
- Benzaldehyde
Uniqueness
2-(Cyclohex-1-en-1-yl)benzaldehyde is unique due to its combination of a benzaldehyde moiety with a cyclohexene ring. This structure imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse applications in research and industry .
属性
分子式 |
C13H14O |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
2-(cyclohexen-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H14O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h4-6,8-10H,1-3,7H2 |
InChI 键 |
AABWHBQLRLQHHS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=CC1)C2=CC=CC=C2C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzoic acid, 4-[3-(dimethylamino)-1-(2-pyridinyl)propyl]-](/img/structure/B8577824.png)
![2-Methyl-5-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B8577828.png)
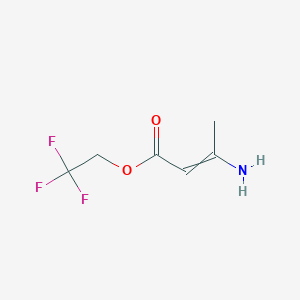
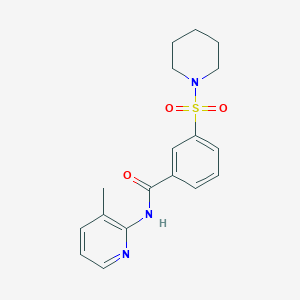
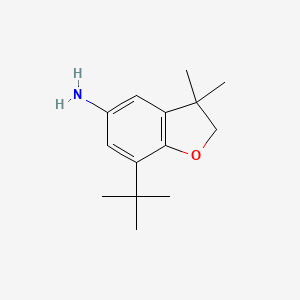
![N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-2,2,2-trifluoroacetamide](/img/structure/B8577853.png)
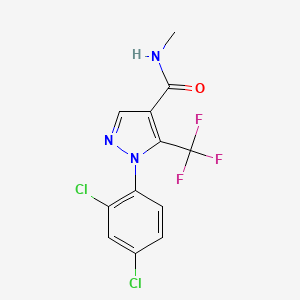
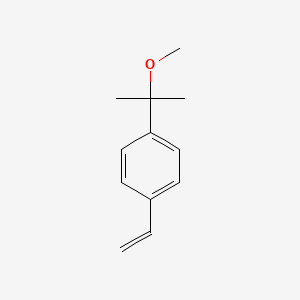
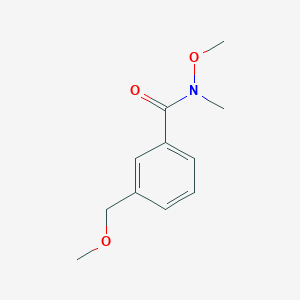
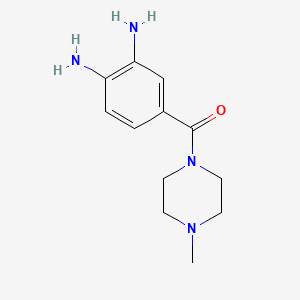
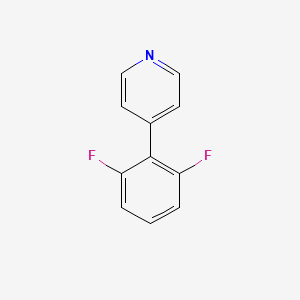
![2-[2-(4-Bromophenyl)-2-oxoethyl]cycloheptan-1-one](/img/structure/B8577888.png)
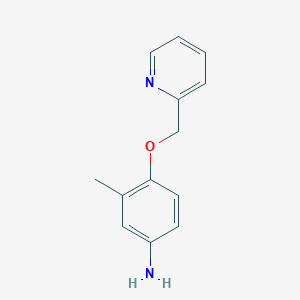
![4-[(4-Methoxyphenyl)sulfonyl]-3-morpholinecarboxylic acid](/img/structure/B8577919.png)
